Field: Pharmaceutical Sciences
Field: Material Sciences
Application: CN131B, a low viscosity aromatic monoacrylate oligomer similar to the compound , is used to produce fast curing, strong and flexible cured films.
Method: The compound is likely used in a polymerization process to create the films.
Field: Dermatology
Application: A compound named UP302, which may have similar properties to the compound , has been found to significantly whiten skin and reduce melanin production without affecting cell vitality, melanocyte morphology, or overall histology.
Method: UP302 was applied topically at a concentration of 0.1% in a reconstructed skin model (MelanoDerm).
Field: Pharmacology
Application: A heterocyclic chalcone derivative, similar to the compound , has been found to have antinociceptive, anti-inflammatory, and hypoglycemic effects in adult zebrafish.
Method: The chalcone derivative was administered at a dose of 40 mg/kg.
Results: The chalcone derivative reduced nociceptive behavior, reversed post-treatment-induced acute and chronic hyperglycemia, and reduced carrageenan-induced abdominal edema in zebrafish.
The compound 4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one is a complex organic molecule characterized by its unique structural components, which include a benzimidazole moiety, a phenyl group, and a pyrrolidinone structure. This compound exhibits significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the benzimidazole ring is notable for its biological activity, particularly in the context of drug development.
There is no scientific research available on the mechanism of action of this compound.
Due to the lack of research, information on the safety and hazards associated with this compound is unavailable. It's important to treat any unknown compound with caution and avoid handling it without proper training and safety protocols.
The structure of this molecule suggests potential for further investigation. If research becomes available, it could explore:
The synthesis of 4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one typically involves several steps:
The potential applications of this compound span various fields:
Interaction studies are crucial for understanding how this compound interacts with biological systems. Research has indicated that:
Several compounds share structural similarities with 4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one. These include:
These comparisons highlight the unique combination of structural elements in 4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one that may confer specific biological activities not present in its analogs. Further research into these interactions and properties could elucidate its potential therapeutic uses.
One-pot synthesis methods have gained prominence for their efficiency in constructing complex heterocycles. For the benzimidazole core, a sequential Ugi four-component condensation (4CC) and catalytic aza-Wittig reaction offers a streamlined approach. Starting with 2-aminobenzoyl azide, aldehydes, carboxylic acids, and isocyanides undergo Ugi condensation to form intermediate peptoids, which subsequently undergo intramolecular aza-Wittig cyclization using phospholene oxide catalysts to yield multisubstituted benzimidazoles. This method achieves moderate to good yields (50–75%) while minimizing purification steps.
Similarly, potassium tert-butoxide-promoted intermolecular cyclization of 2-iodoanilines with nitriles provides a transition metal-free route to benzimidazoles. The reaction proceeds via nucleophilic aromatic substitution, where the nitrile acts as both a carbon and nitrogen source. This strategy is adaptable to the synthesis of 2-aminobenzimidazoles, which could serve as precursors for further functionalization.
Catalytic cyclization plays a pivotal role in forming the pyrrolidin-2-one ring and benzimidazole core. Copper(II) oxide nanoparticles enable ligand-free intramolecular cyclization of o-bromoaryl derivatives in dimethyl sulfoxide (DMSO), yielding substituted benzimidazoles under aerobic conditions. This heterogeneous catalytic system is recyclable and avoids costly ligands, achieving yields up to 88%.
The synthesis of pyrrolidin-2-one derivatives often involves epoxide ring-opening reactions. For instance, tetraphenylphosphonium-tetraphenylborate (TPP-K) catalyzes the phenol-epoxide ring-opening mechanism via a two-step process: (1) cleavage of the P–B bond to generate tetraphenylborate, and (2) nucleophilic attack by phenol on the epoxide, followed by proton transfer. This method is critical for constructing the phenoxypropyl side chain, where regioselective opening of an epoxide intermediate ensures proper hydroxyl and phenoxy group placement.
Green synthesis techniques emphasize solvent-free conditions and recyclable catalysts. Silica-supported sodium hydrogen sulfate catalyzes the condensation of o-phenylenediamine with aldehydes under solvent-free conditions, producing benzimidazoles in high yields (70–85%). This approach reduces waste and energy consumption while maintaining scalability.
Additionally, mechanochemical methods using ball milling have been explored for benzimidazole synthesis, though they are not explicitly covered in the provided sources. Such methods align with green chemistry principles by eliminating solvents and reducing reaction times.